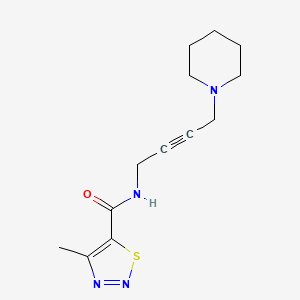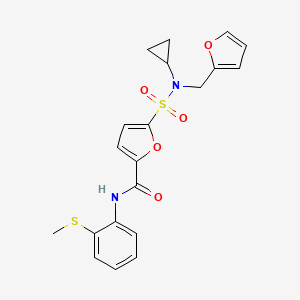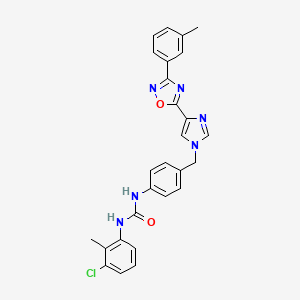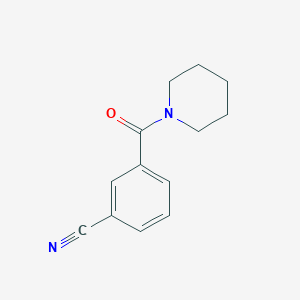![molecular formula C15H17N3O4S B2942141 N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-85-5](/img/structure/B2942141.png)
N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinazolinone derivatives, known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. It showcases a unique combination of functional groups that contribute to its wide-ranging applications in scientific research and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary targets of N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide are currently unknown. This compound is structurally similar to other quinazoline derivatives , which have been studied for their anticonvulsant activity . .
Mode of Action
Based on its structural similarity to other quinazoline derivatives, it may interact with its targets to induce changes that could potentially lead to anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: : The formation of the quinazolinone ring system often begins with a cyclization reaction involving the condensation of appropriate amines and aldehydes or ketones.
Thioxo Functionalization: : Introduction of the thioxo group is achieved through reactions involving thiolating agents.
Final Amidation: : The isopropyl group and propanamide moiety are introduced in the final steps via amidation reactions.
Industrial Production Methods
Industrial synthesis focuses on optimizing yield and purity while minimizing reaction steps and costs. This often involves:
Continuous Flow Chemistry: : Enables the efficient production of large quantities through automated processes.
Green Chemistry Principles: : Utilization of environmentally friendly solvents and reagents to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Substitution Reactions:
Cyclization and Rearrangement: : The compound can undergo intramolecular cyclization or rearrangement, leading to structurally diverse analogs.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: : Transition metal catalysts (e.g., palladium, platinum) to facilitate substitution and cyclization reactions.
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modifications at specific functional groups enhancing their biological activities or chemical stability.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : The compound serves as a building block for the synthesis of complex organic molecules.
Catalysis: : Used as a catalyst or catalyst precursor in various organic transformations.
Biology
Enzyme Inhibition: : Inhibits specific enzymes, useful in studying biochemical pathways.
Receptor Binding Studies: : Acts as a ligand for binding studies on biological receptors.
Medicine
Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: : Used in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: : Incorporated into materials with unique electronic or optical properties.
Agriculture: : Evaluated for use as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: : Such as erlotinib and gefitinib, known for their anticancer activities.
Thioxoquinazolinones: : Compounds like thioxoquinazolinone analogs with similar bioactive properties.
Dioxoloquinazolines: : Structurally related compounds with variations in functional groups.
Uniqueness
N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide stands out due to its unique combination of functional groups, providing a distinctive reactivity profile and broad spectrum of biological activities not commonly found in other similar compounds.
Hope this breakdown gives you a comprehensive view of this intriguing compound. Anything specific you need more details on?
Properties
IUPAC Name |
3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-8(2)16-13(19)3-4-18-14(20)9-5-11-12(22-7-21-11)6-10(9)17-15(18)23/h5-6,8H,3-4,7H2,1-2H3,(H,16,19)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHBFPGRRDYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)
![1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2942059.png)
![4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2942060.png)
![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

amine](/img/structure/B2942067.png)
![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)
![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide](/img/structure/B2942070.png)

![10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2942074.png)

![1-[(3-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2942078.png)

